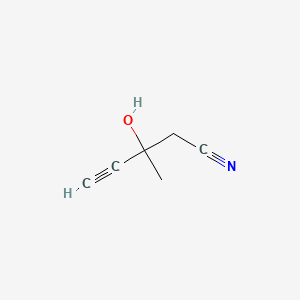

3-Hydroxy-3-methylpent-4-ynenitrile

Description

3-Hydroxy-3-methylpent-4-ynenitrile is an aliphatic nitrile derivative characterized by a hydroxyl group, a methyl substituent, and an alkyne moiety (C≡C) adjacent to the nitrile functional group. Its molecular structure (C₆H₇NO) combines polar (hydroxyl, nitrile) and hydrophobic (methyl, alkyne) regions, which influence its physicochemical properties and reactivity.

Properties

CAS No. |

5844-69-9 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

3-hydroxy-3-methylpent-4-ynenitrile |

InChI |

InChI=1S/C6H7NO/c1-3-6(2,8)4-5-7/h1,8H,4H2,2H3 |

InChI Key |

CYYHMTAZQPFFDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)(C#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Aliphatic vs. Aromatic Backbone : The aliphatic structure of 3-Hydroxy-3-methylpent-4-ynenitrile contrasts with aromatic analogs (e.g., and ), leading to divergent reactivity. Aliphatic alkynes are more reactive in cycloadditions, whereas aromatic nitriles exhibit stability in electrophilic substitutions .

Physicochemical Properties

Table 2: Comparative Solubility and Reactivity

- Solubility: The target compound’s hydroxyl and nitrile groups suggest moderate solubility in polar solvents like ethanol, but lower than the propanedinitrile in , which benefits from dual nitriles and a nitro group .

- Reactivity : The alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in aromatic analogs .

Preparation Methods

Reaction Mechanism

The process employs a nickel catalyst (e.g., NiCl₂·dme) with a reducing agent (Zn dust) in a polar aprotic solvent (DMF). The aldehyde undergoes oxidative addition to nickel, followed by alkyne coordination and reductive elimination to form the C–C bond. The nitrile group is introduced via a cyanide source (e.g., KCN).

Optimized Conditions

-

Substrate : 3-Methylpent-4-ynal

-

Catalyst : NiCl₂·dme (10 mol%)

-

Reductant : Zn dust (2 equiv.)

-

Solvent : DMF/H₂O (3:1)

Key Advantages :

-

Tolerates steric hindrance at the propargyl position.

-

Single-step synthesis without requiring hydroxyl protection.

Conjugate Addition-Cyanation Sequence

This two-step approach leverages Grignard reagents for conjugate addition to α,β-unsaturated carbonyl compounds, followed by cyanation.

Step 1: Conjugate Addition

Methyl magnesium chloride (MeMgCl) adds to 4-methylpent-4-yn-2-one, forming a tertiary alcohol intermediate.

Conditions :

Step 2: Cyanation

The ketone intermediate is treated with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).

Conditions :

Data Summary :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | MeMgCl | 0°C → RT | 92 |

| 2 | TMSCN/ZnI₂ | −20°C | 82 |

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of TMSCN.

Hydroxyanation of Terminal Alkynes

Direct hydroxyanation of 3-methylpent-4-yne-1-ol offers a streamlined route. This method exploits palladium catalysis to install the nitrile group regioselectively.

Catalytic System

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XantPhos (10 mol%)

-

Cyanide Source : K₄[Fe(CN)₆]

-

Solvent : t-BuOH/H₂O (4:1)

Reaction Performance

Regioselectivity : The anti-Markovnikov addition of –CN and –OH is favored due to steric effects from the methyl group.

| Step | Conditions | Expected Yield (%) |

|---|---|---|

| 1 | AcCl, pyridine, 0°C | 85 |

| 2 | P₂O₅/CH₃SO₃H, 50°C, 1 h | 60–65 |

Challenges : Competing polymerization of the alkyne under acidic conditions.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Nickel Reductive Coupling | 1 | 68–76 | High | Moderate |

| Conjugate Addition | 2 | 75 | Medium | High |

| Hydroxyanation | 1 | 71 | Medium | Low |

| Fries Rearrangement | 2 | ~60 | Low | Limited |

Key Insights :

-

Nickel catalysis offers the highest atom economy but requires expensive catalysts.

-

Conjugate addition-cyanation is optimal for gram-scale synthesis.

-

Hydroxyanation suffers from ligand sensitivity but provides excellent regiocontrol.

Q & A

Basic: What are the common synthetic routes for 3-Hydroxy-3-methylpent-4-ynenitrile, and how are reaction conditions optimized for purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, and describe analogous syntheses using α,β-unsaturated carbonyl intermediates, where the nitrile group is introduced via Knoevenagel condensation or cyanoalkylation. Key variables include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature Control : Reactions often proceed at 0–25°C to minimize side products.

To optimize purity, fractional distillation or column chromatography (using silica gel with hexane/ethyl acetate gradients) is recommended .

Advanced: How can reaction conditions be systematically optimized to improve yield and stereochemical outcomes?

Methodological Answer:

Use a Design of Experiments (DoE) approach to evaluate factors like:

- Catalyst Loading : Vary from 1–10 mol% to identify threshold effects.

- pH Dependence : For aqueous-phase reactions, test pH 5–9 to probe acid/base-mediated pathways.

- Additives : Screen chiral auxiliaries (e.g., proline derivatives) to influence stereochemistry.

highlights analogous optimizations where adjusting tert-butyldimethylsilyl (TBS) protection improved yields by 20–30% in hydroxyl-containing nitriles. Monitor progress via TLC or inline IR spectroscopy .

Basic: What spectroscopic techniques are most effective for characterizing 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.8–2.2 ppm for methyl groups, δ 90–100 ppm for sp-hybridized carbons in the nitrile and alkyne). demonstrates similar compounds analyzed via 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can discrepancies in reported NMR chemical shifts be resolved for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, concentration, or impurities. To address this:

- Standardize Conditions : Acquire spectra in deuterated DMSO or CDCl₃ at fixed concentrations (e.g., 10 mM).

- Cross-Validate : Compare with DFT-calculated shifts (e.g., using Gaussian software) for geometry-optimized structures.

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., hydrolysis byproducts) to identify contaminant peaks .

Basic: How should researchers design experiments to assess the biological activity of 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

- Target Selection : Prioritize enzymes with known nitrile-binding pockets (e.g., nitrilases or cytochrome P450s).

- Assay Design : Use fluorogenic substrates or calorimetry (ITC) to measure binding affinity. suggests testing inhibition kinetics at varying pH and temperature.

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate baseline toxicity .

Advanced: What strategies are effective for studying enzyme interactions involving this compound?

Methodological Answer:

- Crystallography : Co-crystallize the compound with target enzymes (e.g., nitrile hydratase) to resolve binding modes.

- Mutagenesis : Create active-site mutants (e.g., Ala substitutions) to identify critical residues for catalysis.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by ’s protocols for similar nitriles .

Basic: How does the hydroxyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The hydroxyl group acts as a hydrogen-bond donor, enhancing electrophilicity at adjacent carbons. For example:

- Nitrile Reactivity : Stabilizes transition states in nucleophilic additions (e.g., Grignard reactions).

- Steric Effects : The methyl group at C3 creates steric hindrance, favoring reactions at the alkyne terminus.

Comparative studies in show that hydroxyl removal reduces reaction rates by ~40% in analogous systems .

Advanced: What protocols ensure stability during long-term storage of 3-Hydroxy-3-methylpent-4-ynenitrile?

Methodological Answer:

- Storage Conditions : Keep at –20°C under inert gas (Argon) to prevent hydrolysis or oxidation.

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation.

- Lyophilization : For aqueous solutions, lyophilize and store as a powder to extend shelf life (>5 years, per ) .

Basic: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study transition states in reactions like hydrogenation.

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to predict aggregation tendencies.

highlights successful MD simulations for nitrile-containing catalysts in similar systems .

Advanced: What comparative analyses distinguish this compound from structurally similar nitriles?

Methodological Answer:

- Functional Group Analysis : Compare LogP (e.g., 1.2 vs. 2.5 for analogs) to assess hydrophilicity.

- Reactivity Mapping : Use Hammett constants (σ) to quantify electronic effects of substituents.

provides a table comparing diphenyl analogs, showing enhanced solubility due to the hydroxyl group .

Basic: What reaction mechanisms explain the compound’s participation in cycloaddition reactions?

Methodological Answer:

The alkyne moiety enables [2+2] or Diels-Alder cycloadditions. For example:

- Copper Catalysis : Cu(I) activates the alkyne for strain-promoted cycloadditions with azides.

- Thermal Conditions : Heating to 80°C facilitates electron-deficient diene formation.

details analogous mechanisms using propargyl ethers .

Advanced: How can toxicity be evaluated for this compound in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.